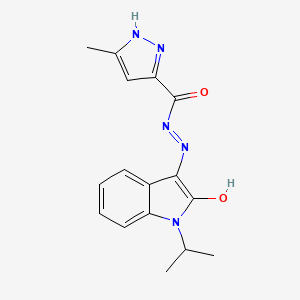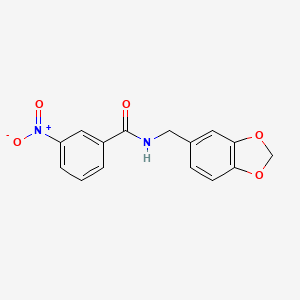
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide (DMT) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, but it is believed to exert its biological effects through multiple pathways. One proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative stress. This compound has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its ease of synthesis and diverse biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a relatively straightforward process that involves the reaction of 2,3-dimethylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The resulting product is then purified using column chromatography. The chemical structure of this compound is shown in Figure 1.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-12(11(10)2)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPKHCJMMOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)

![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)


![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)



